molecular formula C15H21NO2 B2426845 N-Methyl-N-(2-phenyl-2-propan-2-yloxyethyl)prop-2-enamide CAS No. 2411270-64-7

N-Methyl-N-(2-phenyl-2-propan-2-yloxyethyl)prop-2-enamide

Cat. No. B2426845
CAS RN: 2411270-64-7
M. Wt: 247.338
InChI Key: WPPODRAPKVEREB-UHFFFAOYSA-N
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Description

N-Methyl-N-(2-phenyl-2-propan-2-yloxyethyl)prop-2-enamide, also known as MPP+, is a synthetic compound that has been widely used in scientific research. This compound is known for its ability to selectively damage dopaminergic neurons, making it a useful tool in studying Parkinson's disease.

Mechanism of Action

N-Methyl-N-(2-phenyl-2-propan-2-yloxyethyl)prop-2-enamide+ is selectively taken up by dopaminergic neurons through the dopamine transporter. Once inside the neuron, N-Methyl-N-(2-phenyl-2-propan-2-yloxyethyl)prop-2-enamide+ is oxidized to its toxic metabolite, N-Methyl-N-(2-phenyl-2-propan-2-yloxyethyl)prop-2-enamide+ radical, by the enzyme monoamine oxidase-B (MAO-B). N-Methyl-N-(2-phenyl-2-propan-2-yloxyethyl)prop-2-enamide+ radical then causes damage to the mitochondria, leading to cell death.
Biochemical and Physiological Effects:
N-Methyl-N-(2-phenyl-2-propan-2-yloxyethyl)prop-2-enamide+ causes selective damage to dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the brain. This results in the characteristic motor symptoms of Parkinson's disease, such as tremors, rigidity, and bradykinesia.

Advantages and Limitations for Lab Experiments

N-Methyl-N-(2-phenyl-2-propan-2-yloxyethyl)prop-2-enamide+ is a useful tool for studying Parkinson's disease in animal models. It allows researchers to selectively damage dopaminergic neurons and study the resulting motor symptoms. However, N-Methyl-N-(2-phenyl-2-propan-2-yloxyethyl)prop-2-enamide+ has limitations as a model of Parkinson's disease, as it only causes damage to dopaminergic neurons and does not replicate the full range of symptoms seen in human patients.

Future Directions

There are several future directions for research on N-Methyl-N-(2-phenyl-2-propan-2-yloxyethyl)prop-2-enamide+. One area of focus is developing new animal models of Parkinson's disease that more accurately replicate the full range of symptoms seen in human patients. Another area of focus is developing new treatments for Parkinson's disease that target the specific mechanisms of N-Methyl-N-(2-phenyl-2-propan-2-yloxyethyl)prop-2-enamide+ toxicity. Additionally, N-Methyl-N-(2-phenyl-2-propan-2-yloxyethyl)prop-2-enamide+ could be used to study the role of mitochondrial dysfunction in other neurodegenerative diseases.

Synthesis Methods

N-Methyl-N-(2-phenyl-2-propan-2-yloxyethyl)prop-2-enamide+ can be synthesized by the reaction of N-methyl-N-(2-phenylethyl)amine with acrolein in the presence of a base. This reaction results in the formation of N-Methyl-N-(2-phenyl-2-propan-2-yloxyethyl)prop-2-enamide+ as a yellow oil, which can be purified by recrystallization.

Scientific Research Applications

N-Methyl-N-(2-phenyl-2-propan-2-yloxyethyl)prop-2-enamide+ has been extensively used in scientific research to study Parkinson's disease. It is commonly used to induce parkinsonism in animal models by selectively damaging dopaminergic neurons in the substantia nigra. This allows researchers to study the mechanisms of Parkinson's disease and test potential treatments.

properties

IUPAC Name

N-methyl-N-(2-phenyl-2-propan-2-yloxyethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-5-15(17)16(4)11-14(18-12(2)3)13-9-7-6-8-10-13/h5-10,12,14H,1,11H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPPODRAPKVEREB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(CN(C)C(=O)C=C)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-N-(2-phenyl-2-propan-2-yloxyethyl)prop-2-enamide

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